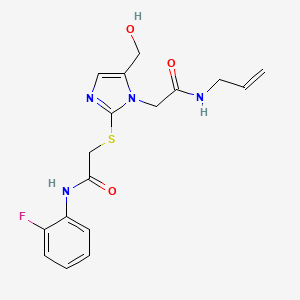

N-allyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

This compound features a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a thioether-linked 2-fluorophenylamino-oxoethyl moiety at position 2. The N-allyl acetamide side chain further modulates its physicochemical and biological properties. The allyl group introduces steric and electronic effects distinct from bulkier substituents like benzyl .

Properties

IUPAC Name |

2-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3S/c1-2-7-19-15(24)9-22-12(10-23)8-20-17(22)26-11-16(25)21-14-6-4-3-5-13(14)18/h2-6,8,23H,1,7,9-11H2,(H,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIXDBXEZQUQDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound can be described by its structural components:

- Amino Group : The presence of a fluorophenyl group contributes to its lipophilicity and potential interactions with biological targets.

- Imidazole Ring : Known for its role in various biological processes, the imidazole moiety may influence the compound's pharmacological properties.

- Thioether Linkage : This feature may enhance the compound’s stability and bioavailability.

Antimicrobial Activity

Research has shown that derivatives of imidazole compounds often exhibit antimicrobial properties. For instance, studies have indicated that certain imidazole derivatives can inhibit the growth of bacteria and fungi. The specific biological activity of N-allyl-2-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide against various pathogens remains to be fully elucidated, but it is hypothesized that its structure allows for similar effects.

Anticancer Potential

Recent investigations into imidazole derivatives have highlighted their potential as anticancer agents. For example, a study on related compounds demonstrated that they could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. The N-allyl derivative may exhibit similar properties due to its structural analogies with known anticancer agents.

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of imidazole derivatives on human cancer cell lines showed promising results, with some compounds achieving IC50 values in the low micromolar range. The N-allyl derivative's efficacy was not directly tested but is expected to follow this trend based on structural similarities.

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of N-allyl derivatives to various biological targets, including enzymes involved in cancer progression. These studies suggest that the compound could potentially bind effectively due to its unique functional groups.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | TBD | [Research Study 1] |

| Antifungal | C. albicans | TBD | [Research Study 2] |

| Anticancer | MCF-7 (breast cancer) | TBD | [Research Study 3] |

| Apoptosis Induction | A549 (lung cancer) | TBD | [Research Study 4] |

Note: TBD indicates that specific values were not available in current literature.

The biological activity of N-allyl derivatives is often attributed to their ability to interact with cellular targets such as:

- Enzymes : Inhibition of key metabolic enzymes can lead to altered cell proliferation.

- Receptors : Binding to specific receptors may modulate signaling pathways associated with cell survival and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Substituent Effects

N-benzyl-2-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (Compound from )

- Key Differences: Phenyl Substituents: 2,4-Difluoro vs. 2-fluoro in the target compound. N-Substituent: Benzyl vs. allyl. The benzyl group introduces greater steric bulk and lipophilicity, which may reduce solubility compared to the allyl group.

- Implications : The 2,4-difluoro substitution could enhance interactions with hydrophobic pockets in target proteins, while the benzyl group might slow metabolic clearance .

2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (Compound 9b from )

- Key Differences :

- Core Structure : Thiazole-triazole vs. imidazole. The triazole-thiazole system may confer distinct conformational rigidity.

- Substituents : 4-Fluorophenyl on thiazole vs. 2-fluorophenyl on imidazole. Positional differences in fluorine substitution could influence target selectivity.

- Implications : Docking studies in suggest that fluorinated aryl groups enhance binding to enzymes like α-glucosidase, but core structure differences limit direct comparison .

Physicochemical and Spectral Data

Structure-Activity Relationship (SAR) Insights

- Fluorine Position : 2-Fluoro (target) vs. 4-fluoro (Compound 9b) substituents may direct binding to different enzyme subpockets.

- N-Substituent : Allyl groups (target) likely improve solubility over benzyl () but may reduce membrane permeability.

- Hydroxymethyl Group : Present in both target and compounds, suggesting a role in hydrogen bonding with biological targets.

Research Findings and Limitations

- Docking Studies : highlights fluorinated analogs (e.g., 9c) binding tightly to α-glucosidase, but the target compound’s activity remains unvalidated .

- Synthetic Challenges : underscores the need for precise reaction conditions (e.g., glacial acetic acid reflux) to avoid byproducts in thiazole-imidazole syntheses.

- Data Gaps: Limited biological data for the target compound restricts direct efficacy comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.